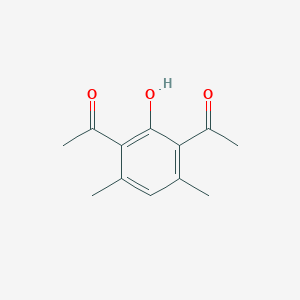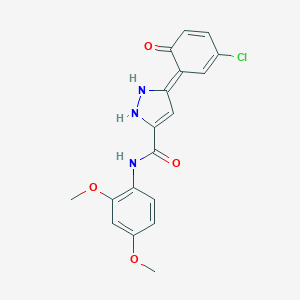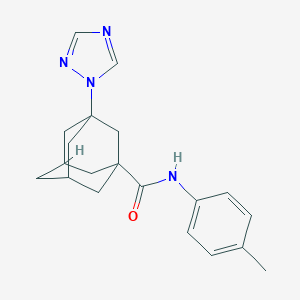![molecular formula C28H16N2O5 B265735 2-{4-[4-(4-oxo-4H-3,1-benzoxazin-2-yl)phenoxy]phenyl}-4H-3,1-benzoxazin-4-one](/img/structure/B265735.png)
2-{4-[4-(4-oxo-4H-3,1-benzoxazin-2-yl)phenoxy]phenyl}-4H-3,1-benzoxazin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{4-[4-(4-oxo-4H-3,1-benzoxazin-2-yl)phenoxy]phenyl}-4H-3,1-benzoxazin-4-one, also known as O-Phospho-L-serine or PS, is a chemical compound that has been extensively studied for its potential therapeutic applications. It is a derivative of the amino acid serine and has been shown to have a variety of biochemical and physiological effects.
Mecanismo De Acción
The exact mechanism of action of PS is not yet fully understood, but it is believed to act on a number of different pathways in the brain and body. Some of the proposed mechanisms of action include its ability to increase the levels of neurotransmitters such as acetylcholine and dopamine, as well as its ability to enhance the function of cell membranes.
Biochemical and Physiological Effects:
PS has been shown to have a number of biochemical and physiological effects, including its ability to enhance cognitive function, improve memory, and protect against oxidative stress. It has also been shown to have anti-inflammatory properties and to promote the growth and repair of nerve cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using PS in lab experiments is its relatively low toxicity and high solubility, which makes it easy to work with in a laboratory setting. However, one of the limitations of using PS is that it can be difficult to obtain in large quantities, which can make it challenging to conduct large-scale studies.
Direcciones Futuras
There are a number of potential future directions for research on PS, including its use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's, as well as its potential as a cognitive enhancer and neuroprotectant. Additionally, researchers may continue to investigate the mechanisms of action of PS and its effects on various biochemical pathways in the brain and body.
Métodos De Síntesis
The synthesis of PS can be achieved through a number of different methods, including chemical synthesis and enzymatic synthesis. Chemical synthesis involves the use of organic chemistry techniques to create the compound, while enzymatic synthesis involves the use of enzymes to catalyze the reaction.
Aplicaciones Científicas De Investigación
PS has been the subject of numerous scientific studies, with researchers investigating its potential use in a variety of therapeutic applications. Some of the areas where PS has been studied include cognitive function, memory enhancement, and neuroprotection.
Propiedades
Nombre del producto |
2-{4-[4-(4-oxo-4H-3,1-benzoxazin-2-yl)phenoxy]phenyl}-4H-3,1-benzoxazin-4-one |
|---|---|
Fórmula molecular |
C28H16N2O5 |
Peso molecular |
460.4 g/mol |
Nombre IUPAC |
2-[4-[4-(4-oxo-3,1-benzoxazin-2-yl)phenoxy]phenyl]-3,1-benzoxazin-4-one |
InChI |
InChI=1S/C28H16N2O5/c31-27-21-5-1-3-7-23(21)29-25(34-27)17-9-13-19(14-10-17)33-20-15-11-18(12-16-20)26-30-24-8-4-2-6-22(24)28(32)35-26/h1-16H |
Clave InChI |
RFFHEKLZGSOVHO-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=O)OC(=N2)C3=CC=C(C=C3)OC4=CC=C(C=C4)C5=NC6=CC=CC=C6C(=O)O5 |
SMILES canónico |
C1=CC=C2C(=C1)C(=O)OC(=N2)C3=CC=C(C=C3)OC4=CC=C(C=C4)C5=NC6=CC=CC=C6C(=O)O5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-{[3-cyano-4-(4-isopropylphenyl)-6-oxo-1,4,5,6-tetrahydro-2-pyridinyl]sulfanyl}-N-(2-naphthyl)acetamide](/img/structure/B265660.png)
![N-(4-acetylphenyl)-2-{[3-cyano-5-hydroxy-4-(2-methylphenyl)-4,6,7,8-tetrahydroquinolin-2-yl]sulfanyl}acetamide](/img/structure/B265661.png)
![2-{[3-cyano-4-(5-methyl-2-furyl)-5-oxo-1,4,5,6,7,8-hexahydro-2-quinolinyl]sulfanyl}-N-(3,4-dimethylphenyl)acetamide](/img/structure/B265664.png)
![4-(4-chlorobenzoyl)-5-(2,5-dimethoxyphenyl)-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B265670.png)

![5'-Isopropyl 3'-(2-methoxyethyl) 2'-amino-5-bromo-6'-methyl-1,2-dihydro-2-oxospiro[indole-3,4'-pyran]-3',5'-dicarboxylate](/img/structure/B265677.png)





![N-tert-butyl-4-[(phenoxyacetyl)amino]benzamide](/img/structure/B265696.png)
![2-(2-{3-bromo-4-[(3-fluorobenzyl)oxy]-5-methoxyphenyl}vinyl)-6-hydroxy-5-nitro-4(3H)-pyrimidinone](/img/structure/B265698.png)
